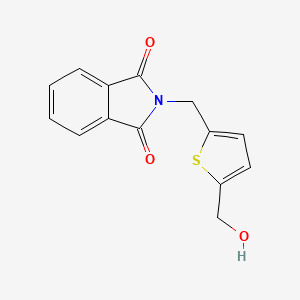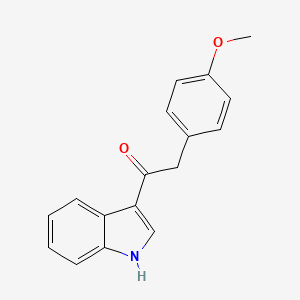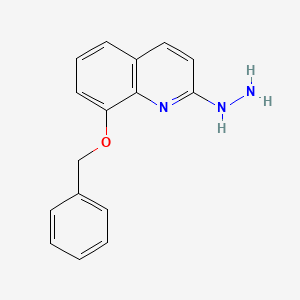![molecular formula C13H19ClN4 B11850715 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
N-methylation of piperidine: The piperidine ring is methylated using methyl iodide or other methylating agents.
Coupling of benzimidazole and piperidine: The benzimidazole ring is then coupled with the N-methylpiperidine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound with a simpler structure.
N-methylpiperidine: A related compound with a piperidine ring.
2-(1H-benzo[d]imidazol-2-yl)ethanamine: A similar compound with an ethylamine side chain.
Uniqueness
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride is unique due to its combined benzimidazole and piperidine structure. This dual-ring system provides a versatile scaffold for various chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19ClN4 |
|---|---|
Molecular Weight |
266.77 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-methylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-14-10-5-4-8-17(9-10)13-15-11-6-2-3-7-12(11)16-13;/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16);1H |
InChI Key |
RKUJORJJQFVOCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C2=NC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)






![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)



![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)

![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
